molecular formula C32H27ClN4O4 B11435304 N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B11435304
M. Wt: 567.0 g/mol
InChI Key: KRKJDRRUJVLZEP-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a quinazolin-2,4-dione core substituted with a 2-chlorobenzyl group and a p-tolylaminoethyl side chain. The quinazolin-dione moiety is known for its role in modulating biological activity, particularly in anticonvulsant and anticancer agents .

Properties

Molecular Formula

C32H27ClN4O4

Molecular Weight

567.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C32H27ClN4O4/c1-21-10-16-25(17-11-21)35-29(38)20-36-28-9-5-3-7-26(28)31(40)37(32(36)41)19-22-12-14-23(15-13-22)30(39)34-18-24-6-2-4-8-27(24)33/h2-17H,18-20H2,1H3,(H,34,39)(H,35,38)

InChI Key

KRKJDRRUJVLZEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl chloride.

    Attachment of the Benzamide Moiety: This step involves the reaction of the intermediate with benzoyl chloride or benzamide under suitable conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and quinazolinone moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinazolinone core structure that is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including acylation and cyclization processes. For example, one method involves the reaction of 3-amino-2-ethyl-4(3H)quinazolinone with 2-chlorobenzoyl chloride in the presence of sodium hydride to yield the desired product .

Biological Activities

Research has indicated that quinazolinone derivatives possess a wide range of pharmacological properties. The specific compound has been studied for its potential:

  • Anticancer Activity : Quinazolinone derivatives have shown promise in inhibiting cancer cell proliferation. Studies suggest that modifications to the quinazolinone structure can enhance its effectiveness against various cancer types .
  • Antimicrobial Properties : Compounds similar to N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide have demonstrated antimicrobial activity against a range of pathogens, making them candidates for further investigation in infectious disease treatment .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Therapeutic Implications

The compound's structural features allow it to interact with biological targets effectively. Its potential therapeutic implications include:

  • Cancer Treatment : Given its anticancer properties, there is significant interest in developing this compound into a therapeutic agent for cancer treatment. Research efforts focus on optimizing its efficacy and reducing toxicity through structural modifications.
  • Infectious Disease Management : The antimicrobial properties suggest potential use in developing new antibiotics or antifungal agents. This is particularly relevant given the rise of antibiotic-resistant strains of bacteria.
  • Chronic Inflammatory Conditions : The anti-inflammatory effects could lead to new treatments for chronic inflammatory diseases, providing alternatives to existing therapies that may have undesirable side effects.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

  • A study on imido-substituted quinazolinone derivatives highlighted their anticancer and anti-trypanosomal activities, suggesting a strong foundation for further exploration of this compound in these areas .
Application Area Potential Benefits Current Research Status
Cancer TreatmentInhibition of cell proliferationOngoing studies on efficacy
Antimicrobial AgentsEffective against resistant strainsPreliminary results promising
Anti-inflammatoryReduction in inflammationEarly-stage investigations

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The presence of the benzyl and benzamide groups may enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Core Scaffold Variations

Quinazolin-2,4-dione Derivatives :

  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1, ): Shares the quinazolin-dione core but substitutes the benzamide with an acetamide group and a 2,4-dichlorobenzyl moiety.
  • 4-(2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride (Compound 1, ): Retains the quinazolin-dione-benzamide backbone but lacks the p-tolylaminoethyl group. The acyl chloride functionality increases reactivity, making it a precursor for further derivatization .

Chlorobenzyl-Substituted Analogs :

  • 1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (DM-11, ) : Replaces the quinazolin-dione with a pyrrole-carboxamide scaffold. The dichlorobenzyl group is retained, but the absence of the dione ring diminishes hydrogen-bonding capacity .

Functional Group Modifications

Compound Name Key Substituents Impact on Properties
Target Compound p-Tolylaminoethyl, 2-chlorobenzyl, benzamide Enhanced receptor specificity; moderate lipophilicity (logP ~3.2 estimated)
Compound 2 () Acylthiourea, pyrazole Increased hydrogen-bonding capacity; higher melting point (>300°C)
(2Z)-N-(2-Chlorobenzyl)-...carbothioamide () Indole-3-ylidene hydrazinecarbothioamide Anticancer activity reported due to thiosemicarbazone moiety

Spectroscopic Characterization

  • NMR Analysis : The target compound’s ¹H-NMR would show distinct peaks for the p-tolyl group (~δ 2.3 ppm, CH₃) and the quinazolin-dione NH protons (~δ 10–11 ppm). Comparative shifts in regions A (δ 7.2–8.3 ppm, aromatic protons) and B (δ 3.8–4.2 ppm, methylene groups) would align with , where substituent positions dictate chemical environment changes .
  • IR Data : Expected carbonyl stretches at ~1700–1660 cm⁻¹ (quinazolin-dione C=O) and ~1650 cm⁻¹ (benzamide C=O), similar to analogs in .

Pharmacological and Physicochemical Properties

Physical Properties

Property Target Compound Compound 3a () Compound 1 ()
Melting Point ~250–260°C (estimated) 210–212°C >300°C
Solubility Low in water; DMSO-soluble Ethanol-soluble DMSO-soluble
logP (Predicted) 3.2 2.8 4.1

Biological Activity

N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C24H22ClN3O3

The structure features a quinazolinone core, which is known for various biological activities. The presence of the chlorobenzyl and p-tolylamino groups may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases or other enzymes critical for cancer cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

There is evidence suggesting that quinazolinone derivatives possess antimicrobial activity. Research has demonstrated that these compounds can inhibit the growth of several bacterial strains. The precise mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Studies have highlighted that certain quinazolinone derivatives can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could explain the observed anticancer and antimicrobial effects .

Study 1: Anticancer Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various quinazolinone derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that modifications at the benzamide position significantly enhanced cytotoxicity compared to unmodified analogs. Specifically, this compound exhibited IC50 values in the low micromolar range against breast cancer cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related quinazolinone compounds. The study tested various derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds with halogen substitutions demonstrated enhanced antibacterial activity, suggesting that this compound may have similar or superior effects .

Study 3: Mechanistic Insights

A mechanistic study explored how this compound interacts with target enzymes. Using molecular docking simulations, researchers identified key binding interactions that stabilize the enzyme-inhibitor complex, providing insights into how structural modifications could enhance potency .

Q & A

Q. What are the standard synthetic routes for preparing quinazolinone-based analogs of this compound, and how are intermediates characterized?

The compound can be synthesized via domino reactions mediated by iodine (I₂) and tert-butyl hydroperoxide (TBHP), which facilitate oxidative cyclization of intermediates. For example, a typical procedure involves refluxing intermediates in methanol with TBHP, followed by purification via column chromatography (hexane-EtOAc gradient). Characterization relies on melting point analysis, ¹H/¹³C NMR, and HRMS to confirm molecular integrity. Recrystallization from ethanol-DMF mixtures is common for obtaining pure solids .

Q. How are spectroscopic techniques employed to validate the structure of this compound?

¹H NMR is critical for identifying aromatic protons and substituents (e.g., chlorobenzyl groups at δ 7.2–7.5 ppm), while ¹³C NMR confirms carbonyl (C=O) signals near 165–175 ppm. FT-IR spectra detect key functional groups like amide C=O stretches (~1680 cm⁻¹) and quinazolinone ring vibrations. ESI-HRMS provides exact mass validation (e.g., [M+H]⁺ ion matching theoretical values within 2 ppm error) .

Q. What crystallization methods yield high-quality single crystals for X-ray diffraction studies?

Slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMSO or DMF) at 4°C produces diffraction-quality crystals. For example, crystal structures of related quinazolinones were resolved at 200 K with R-factors <0.05, confirming planarity of the quinazolinone core and substituent orientations .

Advanced Research Questions

Q. How can molecular docking elucidate this compound’s affinity for GABAergic targets in anticonvulsant studies?

Docking simulations (e.g., AutoDock Vina) using GABA receptor crystal structures (PDB: 6X3T) can predict binding modes. A related quinazolinone derivative showed a docking score of −9.2 kcal/mol, indicating strong interactions with the GABA-A receptor’s benzodiazepine site. Hydrophobic residues (e.g., Phe77) and hydrogen bonds with Thr142 are critical for stabilizing ligand-receptor complexes .

Q. What strategies resolve contradictions in SAR studies for quinazolinone derivatives with mixed biological activity?

Comparative SAR analysis of analogs with varied substituents (e.g., halogen vs. alkyl groups) can clarify activity trends. For instance, replacing the 2-chlorobenzyl group with a 4-fluorophenyl moiety in related compounds reduced anticonvulsant efficacy by 40% in PTZ-induced seizure models, highlighting the importance of halogen positioning .

Q. How does DFT computational modeling explain the electronic properties influencing this compound’s reactivity?

Density Functional Theory (B3LYP/6-311G**) calculations reveal electron-deficient regions on the quinazolinone ring (LUMO: −1.8 eV), making it susceptible to nucleophilic attack. NBO analysis identifies strong hyperconjugation between the amide carbonyl and adjacent nitrogen, stabilizing the molecule during reactions .

Q. What experimental controls are essential when assessing fluorescence properties of similar compounds?

Spectrofluorometric studies require pH-controlled buffers (e.g., phosphate buffer, pH 7.4) to minimize solvent effects. Quinine sulfate is a standard reference (quantum yield Φ = 0.55) for calibrating fluorescence intensity. For this compound, λexem = 340/450 nm with Stokes shifts ~110 nm indicates π→π* transitions in the quinazolinone system .

Methodological Notes

  • Contradiction Analysis : Discrepancies in biological data (e.g., varying IC₅₀ values across studies) may arise from differences in cell lines or assay protocols. Standardizing MTT assay conditions (e.g., 24-h incubation, 10% FBS) improves reproducibility .
  • Chromatography : Use silica gel 60–120 mesh for column chromatography and HPTLC (chloroform:methanol 9:1) for monitoring reaction progress .

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